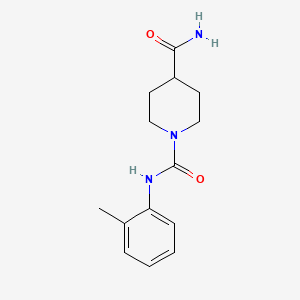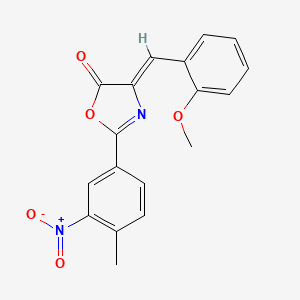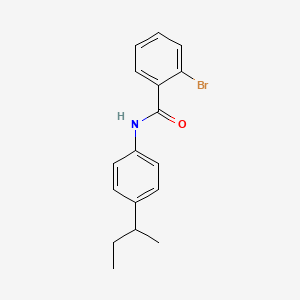
N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1-(2-methylphenyl)-1,4-piperidinedicarboxamide, also known as MPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in treating various neurological disorders. MPD is a piperidine derivative that belongs to the class of compounds known as NMDA receptor antagonists.
科学的研究の応用
N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide has been extensively studied for its potential applications in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide has been shown to have neuroprotective effects and can prevent neuronal damage caused by glutamate toxicity. N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
作用機序
N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide acts as an NMDA receptor antagonist, which means it blocks the action of glutamate, the primary excitatory neurotransmitter in the brain. Glutamate toxicity can lead to neuronal damage and death, which is a common feature of various neurological disorders. By blocking the action of glutamate, N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide can prevent neuronal damage and protect against neurodegeneration.
Biochemical and Physiological Effects:
N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide has been shown to have several biochemical and physiological effects in animal models. N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide can increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide can also increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which can protect against oxidative stress and neuroinflammation.
実験室実験の利点と制限
One of the main advantages of using N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide in lab experiments is its high potency and specificity for the NMDA receptor. N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide has a high affinity for the NMDA receptor, which means it can produce significant effects at low concentrations. However, one of the limitations of using N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide is its relatively short half-life, which means it may require frequent dosing in lab experiments.
将来の方向性
There are several future directions for N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide research. One area of research is to explore the potential applications of N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide in treating other neurological disorders such as epilepsy and traumatic brain injury. Another area of research is to investigate the long-term effects of N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide on cognitive function and memory in animal models. Additionally, future research could focus on developing more potent and selective NMDA receptor antagonists based on the structure of N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide.
In conclusion, N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide is a promising compound that has gained significant attention in scientific research due to its potential applications in treating various neurological disorders. N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide acts as an NMDA receptor antagonist and can prevent neuronal damage caused by glutamate toxicity. N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide has several biochemical and physiological effects and can increase the levels of BDNF and antioxidant enzymes. N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide has advantages and limitations for lab experiments, and future directions for research could focus on exploring its potential applications in treating other neurological disorders and developing more potent and selective NMDA receptor antagonists.
合成法
N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide is synthesized by reacting 2-methylphenylhydrazine with 1,4-piperidinedicarboxylic acid anhydride in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified by recrystallization to obtain pure N~1~-(2-methylphenyl)-1,4-piperidinedicarboxamide.
特性
IUPAC Name |
1-N-(2-methylphenyl)piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-10-4-2-3-5-12(10)16-14(19)17-8-6-11(7-9-17)13(15)18/h2-5,11H,6-9H2,1H3,(H2,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMGENRROSEULU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-(2-methylphenyl)piperidine-1,4-dicarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}aniline](/img/structure/B4967366.png)
![N-({[5-(1H-benzimidazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4967371.png)
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B4967375.png)
![ethyl 3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4967409.png)

![N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide](/img/structure/B4967419.png)
![N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)-N-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B4967427.png)

![1-(2,4-difluorophenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4967442.png)
![methyl 4-(5-{[4-(4-methoxybenzyl)-3-oxo-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4967443.png)

![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}-3-pyrrolidinol](/img/structure/B4967466.png)

